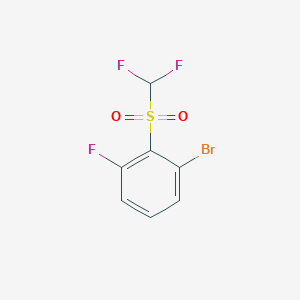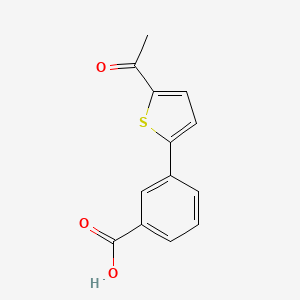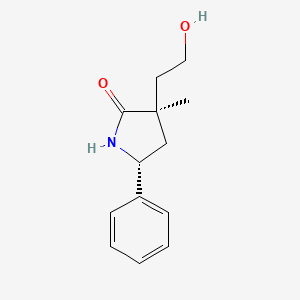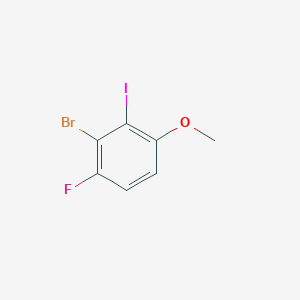![molecular formula C16H16O3 B12853458 [3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)
[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] methanol: is an organic compound that features a biphenyl core substituted with a dioxolane ring and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] methanol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Dioxolane Ring: The dioxolane ring can be introduced via a cyclization reaction involving a diol and an aldehyde or ketone.
Attachment of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The biphenyl core can be reduced under hydrogenation conditions.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Various substituted dioxolane derivatives.
Applications De Recherche Scientifique
[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] methanol: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of [3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] methanol involves its interaction with specific molecular targets. The dioxolane ring and biphenyl core can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The methanol group may also play a role in hydrogen bonding interactions.
Comparaison Avec Des Composés Similaires
[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] methanol: can be compared with similar compounds such as:
2-(3-Methyl-benzo(1,4)dioxin-2-yl)-pyridine: This compound also features a dioxin ring but differs in its core structure and functional groups.
(-)-Carvone: A natural compound with a dioxolane ring, used in agriculture for its bioactive properties.
The uniqueness of [3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] methanol
Propriétés
Formule moléculaire |
C16H16O3 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
[4-[3-(1,3-dioxolan-2-yl)phenyl]phenyl]methanol |
InChI |
InChI=1S/C16H16O3/c17-11-12-4-6-13(7-5-12)14-2-1-3-15(10-14)16-18-8-9-19-16/h1-7,10,16-17H,8-9,11H2 |
Clé InChI |
PNGUQGISTMIEQH-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC=CC(=C2)C3=CC=C(C=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12853378.png)
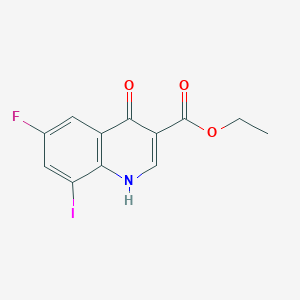

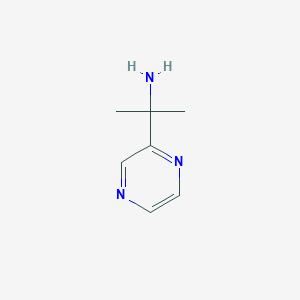
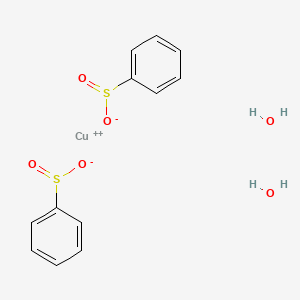
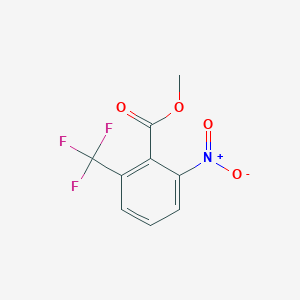

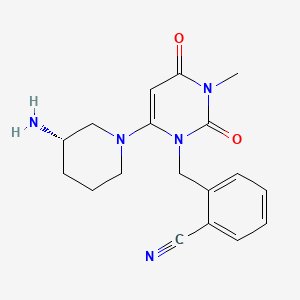

![2'-Chlorospiro[adamantane-2,9'-fluorene]](/img/structure/B12853442.png)
